molecular formula C22H23NO2 B2883781 N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE CAS No. 1796951-32-0

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2883781
CAS No.: 1796951-32-0
M. Wt: 333.431
InChI Key: PZXUJHSIHPHZLF-UHFFFAOYSA-N
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Description

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is a chemical compound known for its unique structure, which includes a butyl group, a methoxyphenyl group, and a naphthalen-1-yl group. This compound is part of the family of γ-aminobutyric acid (GABA) analogues and is recognized for its potent analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of 2-methoxy-2-phenylbutylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can participate in substitution reactions, especially nucleophilic substitutions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

  • N-(2-methoxy-2-phenylbutyl)acetamide
  • N-(2-methoxy-2-phenylbutyl)methanesulfonamide
  • N-(2-methoxy-2-phenylbutyl)-2-methylbenzamide

Comparison: N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its naphthalen-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for GABA receptors and exhibits more potent analgesic effects. The presence of the naphthalen-1-yl group also influences its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJHSIHPHZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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